molecular formula C9H13FN2O2 B13069647 2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B13069647
M. Wt: 200.21 g/mol
InChI Key: ZHGSLZRCWPEZFY-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 1 and an isopropyl (propan-2-yl) group at position 3. The acetic acid moiety at position 5 is further modified with a fluorine atom at the β-position. The fluorine atom enhances electronegativity and metabolic stability, making it relevant for medicinal chemistry and agrochemical applications .

Properties

Molecular Formula

C9H13FN2O2

Molecular Weight

200.21 g/mol

IUPAC Name

2-fluoro-2-(2-methyl-5-propan-2-ylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C9H13FN2O2/c1-5(2)6-4-7(12(3)11-6)8(10)9(13)14/h4-5,8H,1-3H3,(H,13,14)

InChI Key

ZHGSLZRCWPEZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(C(=O)O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with a fluorinated acetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Isopropyl (Target) vs. Trifluoromethyl (CF₃): The isopropyl group in the target compound provides moderate lipophilicity (logP ~2.5 estimated), while CF₃ analogs (e.g., 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid) exhibit higher logP (~3.0) and enhanced metabolic resistance due to fluorine’s electronegativity .
  • Fluorine Position: Fluorination at the acetic acid β-position (target) improves hydrogen bonding capacity compared to pyrazole-ring fluorinated analogs (e.g., 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid) .

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